Oxazolo[5,4-b]pyridin-2(1H)-one
Overview
Description
Oxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolo[5,4-b]pyridin-2(1H)-one can be synthesized through various methods. One common approach involves the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides, followed by hydrolysis . Another method includes the palladium-catalyzed direct C–H bond functionalization, which allows for the construction and subsequent functionalization of the oxazole unit .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C–H bond functionalization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed functionalization can yield various (hetero)aryl-substituted derivatives .
Scientific Research Applications
Oxazolo[5,4-b]pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of oxazolo[5,4-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxazolo[5,4-b]pyridin-2(1H)-one include:
Oxazolo[5,4-b]pyridine-2(1H)-thione: This compound features a thione group instead of a carbonyl group.
Oxazolo[4,5-b]pyridine-2(3H)-thione: Another thione derivative with a different ring fusion pattern.
Uniqueness
This compound is unique due to its specific ring fusion and the versatility of its chemical reactivity. Its ability to undergo various functionalization reactions makes it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
1H-[1,3]oxazolo[5,4-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAKZQOCMEICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449500 | |
Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118767-92-3 | |
Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118767-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications have been explored in Oxazolo[5,4-b]pyridin-2(1H)-one derivatives to enhance their analgesic activity?
A1: Researchers have investigated the impact of various structural modifications on the analgesic activity of this compound. These modifications primarily focused on the N-substituent at the 1-position of the heterocyclic core. Studies explored the introduction of aminoalkyl and (4-aryl-1-piperazinyl)alkyl groups, varying the length of the alkyl side chain and the substituents on the piperazine ring []. For instance, incorporating 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents with a 3-4 carbon alkyl side chain significantly enhanced analgesic activity compared to their oxazolo[4,5-b]pyridin-2(3H)-one counterparts []. Furthermore, to mitigate metabolic N-dealkylation of the piperazine moiety, observed in previous studies, researchers introduced steric hindrance on the alkyl side chain, leading to compounds with improved stability and analgesic efficacy [].
Q2: Which this compound derivative exhibited the most promising combination of safety and analgesic efficacy, and what were its key characteristics?
A2: 1-[[4-(4-Fluorophenyl)-1-piperazinyl]propyl]this compound (compound 3b) emerged as the most promising candidate, demonstrating a compelling balance between safety and analgesic efficacy []. This compound exhibited potent, rapid-acting, non-opioid, and non-anti-inflammatory analgesic properties. It showcased an ED50 of 5.6 mg/kg po in the mouse phenylquinone writhing test and 0.5 mg/kg po in the rat acetic acid writhing test []. Additionally, compound 3b displayed low acute toxicity and a sustained duration of analgesic effect [].
Q3: Beyond analgesia, have any other applications or biological activities been explored for this compound derivatives?
A3: While the primary focus of research on this compound derivatives has been their analgesic potential, some studies explored their reactivity and photophysical properties. For example, researchers investigated the reaction of 5-methyl-7-phenyl[1,3]this compound with amino acids, analyzing the photophysical properties of the resulting products []. These explorations suggest potential applications in areas such as bioconjugation or fluorescent probes, but further research is needed to fully elucidate these possibilities.
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